N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and an acetamide linkage, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the formation of an indole derivative. The final step involves the acylation of the indole derivative with an acetamide group under controlled conditions. Specific reagents and catalysts, such as bromine, acetic anhydride, and various solvents, are used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)acetamide: A simpler analog with similar structural features but lacking the indole moiety.
3-(3-bromophenyl)propionic acid: Another related compound with a different functional group arrangement.
Uniqueness
N-(3-bromophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is unique due to the presence of both the indole and phenylsulfanyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C23H19BrN2OS |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C23H19BrN2OS/c1-26-20-13-6-5-12-19(20)23(28-18-10-3-2-4-11-18)21(26)15-22(27)25-17-9-7-8-16(24)14-17/h2-14H,15H2,1H3,(H,25,27) |
InChI Key |
QPUTXMOGDFVBRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC(=CC=C3)Br)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.